5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene
Overview
Description
5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene is an organic compound characterized by a benzene ring substituted with three octyloxy groups and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene typically involves the chloromethylation of 1,2,3-tris(octyloxy)benzene. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene in chemical reactions involves the reactivity of the chloromethyl group and the electron-donating effects of the octyloxy substituents. The chloromethyl group can act as an electrophile in substitution reactions, while the octyloxy groups stabilize intermediates and transition states through electron donation. This combination of reactivity and stabilization makes the compound versatile in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar structure but lacks the octyloxy groups, resulting in different reactivity and applications.
2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene: Another related compound with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene is unique due to the presence of three octyloxy groups, which enhance its solubility in organic solvents and influence its reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
5-(chloromethyl)-1,2,3-trioctoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55ClO3/c1-4-7-10-13-16-19-22-33-29-25-28(27-32)26-30(34-23-20-17-14-11-8-5-2)31(29)35-24-21-18-15-12-9-6-3/h25-26H,4-24,27H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBVPYMZGCBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00776298 | |
Record name | 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162709-82-2 | |
Record name | 5-(Chloromethyl)-1,2,3-tris(octyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00776298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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